molecular formula C12H24BrNO B1218636 2-Bromo-N-decylacetamide CAS No. 5345-68-6

2-Bromo-N-decylacetamide

Cat. No. B1218636
CAS RN: 5345-68-6
M. Wt: 278.23 g/mol
InChI Key: RZTGBAJAVREPOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated acetamide derivatives, such as 2-Bromo-N-decylacetamide, involves several chemical strategies. For example, 2-Bromo-N,N-diphenylacetamide can be prepared by reacting diphenylamine with α-bromoacetyl bromide, followed by treatment with sodium sulfide or sodium selenide to generate thio and selenoether ligands, illustrating a common approach to synthesizing brominated acetamides (Singh & Singh, 2017).

Molecular Structure Analysis

The molecular structure of brominated acetamides is typically confirmed through spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry. X-ray diffraction analysis provides detailed insights into the crystal structure, helping to understand the compound's stereochemistry and electron distribution. For instance, the structural elucidation of various acetamide derivatives was achieved using these techniques, confirming their molecular geometry and functional groups (Ghazzali et al., 2012).

Chemical Reactions and Properties

Brominated acetamides undergo various chemical reactions, including electrophilic substitutions and coupling reactions. These compounds serve as intermediates in the synthesis of complex molecules, demonstrating their reactivity and functional versatility. For example, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates showcases the reactivity of bromoacetamides in domino cyclization and elimination pathways (Zhu et al., 2014).

Scientific Research Applications

Antidiabetic Potential

2-Bromo-N-decylacetamide has been utilized in the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing potential as anti-diabetic agents. These compounds exhibited significant inhibition of the α-glucosidase enzyme, an important target in diabetes management, suggesting their potential use as lead molecules for further antidiabetic research (Nazir et al., 2018).

Antifungal and Antibiofilm Properties

A study highlighted the effectiveness of 2-bromo-N-decylacetamide derivatives against Cryptococcus neoformans, a pathogenic fungus. The compound demonstrated significant antifungal and antibiofilm activity, indicating its potential in treating infections caused by C. neoformans and in preventing biofilm formation on medical prosthetic devices (de Melo et al., 2020).

Synthetic Applications in Organic Chemistry

The compound has been used in the dibromohydration of N-(2-alkynylaryl)acetamides, a process important in organic synthesis. This reaction is notable for its regioselectivity and the ability to proceed under mild conditions without metal catalysis, highlighting its utility in the synthesis of complex organic molecules (Qiu et al., 2017).

Role in Suzuki-Type Cross-Coupling Reactions

2-Bromo-N-decylacetamide has been used in palladium-catalyzed Suzuki-type cross-coupling reactions. This process represents a convenient method for the synthesis of α-arylacetamides, compounds that have various applications in medicinal chemistry (Lu et al., 2003).

Potential Active Site-Directed Alkylating Agent

The compound has been explored as a potential active site-directed alkylating agent for enzymes like histidine decarboxylase. Such studies are crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors (Lane & Thill, 1978).

properties

IUPAC Name

2-bromo-N-decylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrNO/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGBAJAVREPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201618
Record name N-Bromoacetyl-n-decylamine
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Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-decylacetamide

CAS RN

5345-68-6
Record name N-Bromoacetyl-n-decylamine
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Record name 2-BROMO-N-DECYLACETAMIDE
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Record name N-Bromoacetyl-n-decylamine
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Record name 2-BROMO-N-DECYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Zhang, JM Watt, C Cordiglieri, W Dammermann… - Scientific Reports, 2018 - nature.com
… 5-Bromo-nicotinic acid (1.62 mmol) and 2-bromo-N-decylacetamide (1.62 mmol) 12 were reacted under general protocol B to afford 29 as a white solid (631 mg, 81%); mp: 118–120 C; …
Number of citations: 15 www.nature.com
S Ghosh, R Mukherjee, D Basak… - ACS applied materials & …, 2020 - ACS Publications
Microbial attachment and subsequent colonization onto surfaces lead to the spread of deadly community-acquired and hospital-acquired (nosocomial) infections. Cationic polymeric …
Number of citations: 40 pubs.acs.org
SG Sanjeeva, SK Bajire, RP Shastry… - Antiviral and Antimicrobial …, 2023 - Elsevier
… Parallelly, decyl 2-bromoacetate and 2-bromo-N-decylacetamide were also synthesized by … with decyl 2-bromoacetate and 2-bromo-N-decylacetamide respectively. The QBEst and …
Number of citations: 0 www.sciencedirect.com
J Chauhan, SE Chen, KJ Fenstermacher… - Bioorganic & medicinal …, 2015 - Elsevier
Small-molecule mimetics of the β-hairpin flap of HIV-1 protease (HIV-1 PR) were designed based on a 1,4-benzodiazepine scaffold as a strategy to interfere with the flap–flap protein–…
Number of citations: 6 www.sciencedirect.com
S Ghosh - 2018 - libjncir.jncasr.ac.in
Development of antimicrobial surfaces to tackle bacterial infections is of great importance due to the increasing prevalence of antibiotic resistant bacterial strains and healthcare …
Number of citations: 0 libjncir.jncasr.ac.in

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